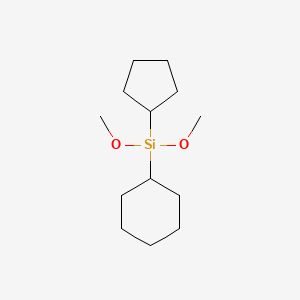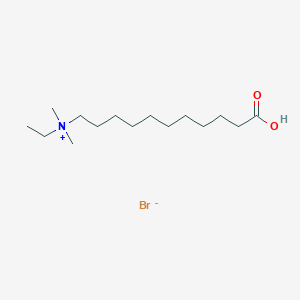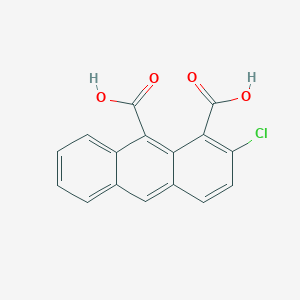![molecular formula C21H20N2O4 B14270069 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol CAS No. 137946-73-7](/img/structure/B14270069.png)
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol is an organic compound that features a complex aromatic structure This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a phenol derivative, followed by a series of substitution reactions to introduce the amino group and other substituents. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce aniline derivatives.
Aplicaciones Científicas De Investigación
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol
- 4-(3-Amino-4-nitrophenoxy)phenol
- 4-(3-Amino-4-nitrophenoxy)benzene
Uniqueness
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol is unique due to its specific arrangement of functional groups and the presence of both amino and nitro groups on the aromatic rings
Propiedades
Número CAS |
137946-73-7 |
|---|---|
Fórmula molecular |
C21H20N2O4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-[2-[4-(3-amino-4-nitrophenoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C21H20N2O4/c1-21(2,14-3-7-16(24)8-4-14)15-5-9-17(10-6-15)27-18-11-12-20(23(25)26)19(22)13-18/h3-13,24H,22H2,1-2H3 |
Clave InChI |
AYGRRZKUZNHSHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


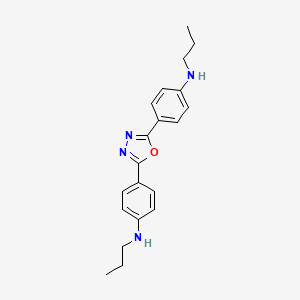
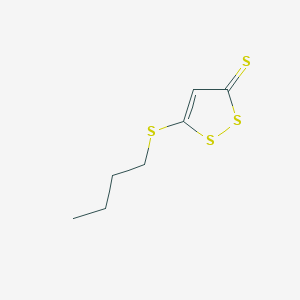
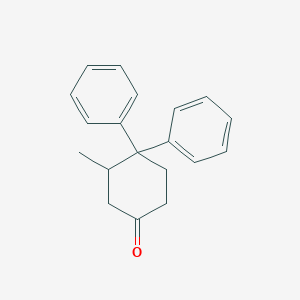
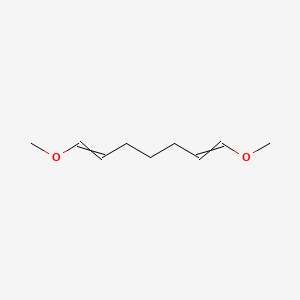

![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)

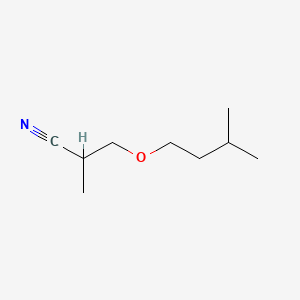
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
